molecular formula C13H24O3 B8717243 Ethyl 1-hydroxy-3,3,5-trimethylcyclohexaneacetate CAS No. 84434-61-7

Ethyl 1-hydroxy-3,3,5-trimethylcyclohexaneacetate

Cat. No. B8717243
CAS RN: 84434-61-7
M. Wt: 228.33 g/mol
InChI Key: DCRFCORMCIEFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-hydroxy-3,3,5-trimethylcyclohexaneacetate is a useful research compound. Its molecular formula is C13H24O3 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-hydroxy-3,3,5-trimethylcyclohexaneacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-hydroxy-3,3,5-trimethylcyclohexaneacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

84434-61-7

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-3,3,5-trimethylcyclohexyl)acetate

InChI

InChI=1S/C13H24O3/c1-5-16-11(14)8-13(15)7-10(2)6-12(3,4)9-13/h10,15H,5-9H2,1-4H3

InChI Key

DCRFCORMCIEFEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC(CC(C1)(C)C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 ml of absolute ether, 150 ml of dry benzene and 170 g of magnesium shavings are added to a 6 liter flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. Now, there is introduced dropwise a mixture of 1.100 kg of dihydroisophorone and 960 g of ethyl chloroacetate dissolved in 1.200 l of ether and 600 ml of benzene. (If the reaction does not begin during the addition of the first 200 ml and warming at slight reflux does not begin spontaneously, then a few small crystals of iodine are added). The beginning of the reaction is recognizable by turbidity and heat-evolution. The addition of the reagents is continued in such a manner that the mixture boils only moderately, the addition being completed within 11/4 hours. Thereafter, the mixture is held at reflux temperature for a further 31/2 hours and, after cooling, added to 2.5 kg of ice and 1.2 l of concentrated hydrochloric acid. The organic phase is separated and washed with water (containing 1% concentrated hydrochloric acid), with water and several times more with 10% sodium carbonate solution. After evaporating the solvent in vacuo, there remain behind 1.69 kg of crude product which are distilled. The main fraction (1.250 kg) is washed with 10% sodium carbonate solution and again distilled (100° C./3 mm Hg). There are thus obtained 1.046 kg of ethyl 1-hydroxy-3,3,5-trimethyl-cyclohexylacetate.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.1 kg
Type
reactant
Reaction Step Two
Quantity
960 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

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